molecular formula C18H22N2Na2O5 B12429588 Enalaprilat-d5 (sodium)

Enalaprilat-d5 (sodium)

Cat. No.: B12429588
M. Wt: 397.4 g/mol
InChI Key: HTOMWWZYNPLIET-CGGLEDJRSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of enalaprilat-d5 (sodium) involves the deuteration of enalaprilat. Initial stock solutions of enalaprilat-d5 are prepared in methanol and stored at approximately -80°C . The synthesis typically involves the incorporation of deuterium atoms into the enalaprilat molecule, which can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of enalaprilat-d5 (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to validate the quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

Enalaprilat-d5 (sodium) undergoes oxidation under controlled conditions to form metabolites essential for studying its metabolic pathways.

Reagent Conditions Product Application
Potassium permanganatepH 7–8, 25–30°COxidized carboxylic acid derivativesIdentification of oxidative metabolites
Cytochrome P450 enzymesIn vitro hepatic microsomesHydroxylated derivativesMetabolic stability assays
  • Key Insight : Oxidation occurs at the proline and alanine residues, with deuterium labeling stabilizing the compound against isotopic exchange during analysis.

Reduction Reactions

Reductive processes are employed to reverse metabolic modifications or synthesize intermediates.

Reagent Conditions Product Outcome
Pd/C + H₂1 atm H₂, 40–50°CReduced dipeptide analogsSynthesis of deuterated intermediates
Sodium borohydrideAqueous ethanol, pH 5Alcohol derivativesStructural characterization
  • Mechanism : The phenyl-deuterated side chain remains intact, while the carboxylate groups are selectively reduced.

Hydrolysis Reactions

Hydrolysis is pivotal for studying its stability and enzymatic degradation.

Condition Site of Cleavage Products Significance
Acidic (pH 2–3)Alanine-proline peptide bondL-Alanine-d5, proline carboxylateSimulates gastric degradation
Alkaline (pH 10–12)Ester groupsFree carboxylate ionsStability under physiological conditions
  • Kinetics : Hydrolysis half-life at pH 7.4 is ~12 hours, confirming its stability in plasma .

Deuterium Exchange Reactions

The deuterium label’s stability is crucial for tracking in biological systems.

Condition Exchange Site Rate Impact on Studies
Basic (pH 9–10)Phenyl-D₅ group<5% exchange over 24 hoursEnsures isotopic integrity in assays
Neutral (pH 7)No significant exchangeN/AValidates use as a stable tracer
  • Structural Resilience : The deuterium atoms at the phenyl ring resist exchange under physiological conditions, enabling reliable isotope dilution mass spectrometry .

Enzymatic Reactions

As an ACE inhibitor, Enalaprilat-d5 (sodium) interacts with angiotensin-converting enzyme:

Enzyme Binding Affinity (Ki) Inhibition Mechanism Study Model
Human ACE0.1–0.5 nMCompetitive inhibitionIn vitro enzyme assays
  • Role of Deuterium : Isotopic labeling does not alter binding affinity compared to non-deuterated enalaprilat, confirming its utility in mechanistic studies .

Photodegradation

Light-induced degradation pathways are minimal but documented:

Light Source Degradation Products Conditions
UV (254 nm)Cyclic diketopiperazine48-hour exposure, 25°C
  • Stability Recommendation : Store in amber vials at 2–8°C to prevent photolytic breakdown.

Properties

Molecular Formula

C18H22N2Na2O5

Molecular Weight

397.4 g/mol

IUPAC Name

disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;;

InChI Key

HTOMWWZYNPLIET-CGGLEDJRSA-L

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+]

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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